2-Bromo-4-isopropylthiazole
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Overview
Description
2-Bromo-4-isopropylthiazole is a heterocyclic compound with the molecular formula C₆H₈BrNS. It is characterized by a thiazole ring substituted with a bromine atom at the second position and an isopropyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isopropylthiazole typically involves the bromination of 4-isopropylthiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used. For example, reaction with sodium azide produces 2-azido-4-isopropylthiazole .
Scientific Research Applications
2-Bromo-4-isopropylthiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropylthiazole largely depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The bromine atom can also facilitate the formation of covalent bonds with nucleophilic sites in proteins or DNA .
Comparison with Similar Compounds
- 2-Bromo-4-methylthiazole
- 2-Bromo-4-ethylthiazole
- 2-Chloro-4-isopropylthiazole
Comparison: 2-Bromo-4-isopropylthiazole is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. Compared to 2-Bromo-4-methylthiazole, the isopropyl group provides greater steric hindrance, potentially affecting its reactivity and binding affinity in biological systems. The bromine atom also makes it more reactive in substitution reactions compared to its chloro analog .
Properties
IUPAC Name |
2-bromo-4-propan-2-yl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIPUVSYKDLNDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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